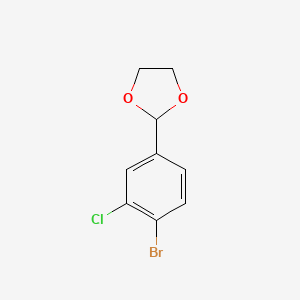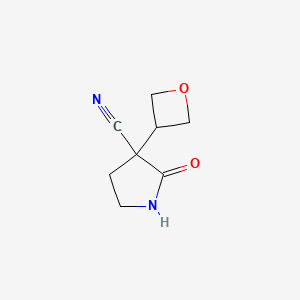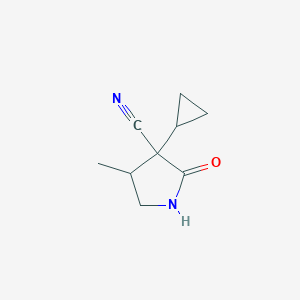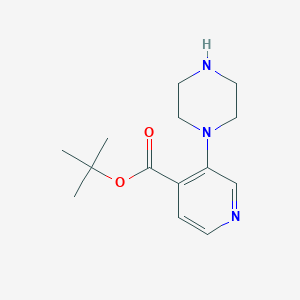
2-(4-Hexylphenyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hexylphenyl)-2-propanol (2-HPP) is a compound with a wide range of applications in the scientific research field. It is a colorless, odorless liquid with a low boiling point of 76°C and a melting point of -22°C. 2-HPP is a derivative of 2-propanol, which is an alcohol with two carbon atoms and one oxygen atom, and is composed of two alkyl groups on the same carbon atom. The compound has been used in many areas of scientific research, such as in the synthesis of drugs and other compounds, as a solvent for organic reactions, and in the preparation of biological samples for analysis.
Applications De Recherche Scientifique
2-(4-Hexylphenyl)-2-propanol has been used in various scientific research applications, including drug synthesis, organic solvents, and biological sample preparation.
In drug synthesis, this compound has been used as a starting material for the synthesis of various drugs, such as the anti-inflammatory drug ibuprofen, the antiviral drug acyclovir, and the anticonvulsant drug phenytoin.
In organic solvents, this compound has been used as a solvent for a variety of organic reactions, including the synthesis of polymers, the preparation of pharmaceuticals, and the synthesis of polymers for use in the electronics industry.
In biological sample preparation, this compound has been used as a solvent for the extraction of proteins, nucleic acids, and other biomolecules from biological samples.
Mécanisme D'action
2-(4-Hexylphenyl)-2-propanol is a low-boiling point alcohol that is readily miscible with water. It is used as a solvent in scientific research applications due to its high solubility in aqueous solutions and its low boiling point, which allows it to be easily removed from the reaction mixture.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects on humans or animals. It is not toxic or mutagenic and does not cause any adverse reactions in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Hexylphenyl)-2-propanol has several advantages for use in laboratory experiments. It is a low-boiling point alcohol that is readily miscible with water, making it ideal for use as a solvent in aqueous solutions. It is also non-toxic and non-mutagenic, making it safe to use in laboratory experiments.
However, this compound has some limitations. It is not as volatile as other solvents, making it more difficult to remove from the reaction mixture. It also has a relatively low boiling point, making it difficult to use in reactions that require higher temperatures.
Orientations Futures
In the future, 2-(4-Hexylphenyl)-2-propanol could be used in a variety of applications, including the synthesis of drugs, the preparation of biological samples for analysis, and the synthesis of polymers for use in the electronics industry. Additionally, researchers could explore the use of this compound as a solvent for organic reactions that require higher temperatures, as well as its potential use as a solvent for the extraction of proteins, nucleic acids, and other biomolecules from biological samples. Finally, researchers could investigate the potential biochemical and physiological effects of this compound on humans and animals.
Méthodes De Synthèse
2-(4-Hexylphenyl)-2-propanol can be synthesized from 2-propanol, hexyl chloride, and a base such as sodium hydroxide. The reaction involves the substitution of the chlorine atom in hexyl chloride with the hydroxyl group in 2-propanol. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C and a pressure of 1 atm. The reaction is complete in about 5 minutes, and yields a quantitative yield of this compound.
Propriétés
IUPAC Name |
2-(4-hexylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-8-13-9-11-14(12-10-13)15(2,3)16/h9-12,16H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHPMGUFVOADTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














